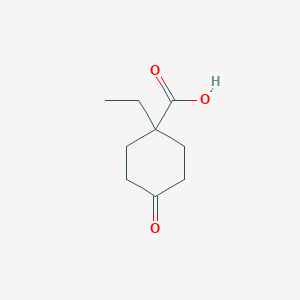

1-Ethyl-4-oxo-cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-9(8(11)12)5-3-7(10)4-6-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXSXXVWZSWBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Cyclohexane Carboxylic Acid Chemistry and Its Analogues

Cyclohexanecarboxylic acid and its derivatives are a well-established class of compounds in organic chemistry. nih.gov The cyclohexane (B81311) ring provides a versatile three-dimensional scaffold that is utilized in the synthesis of pharmaceuticals, agrochemicals, and materials. osti.gov The introduction of functional groups, such as carboxylic acids and ketones, onto this ring system creates valuable synthetic intermediates.

A key related compound for which there is extensive information is 4-Oxocyclohexanecarboxylic acid . This molecule serves as a fundamental building block in the synthesis of more complex molecules. nih.govsigmaaldrich.com Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations.

Another highly relevant and frequently cited analogue is Ethyl 4-oxocyclohexanecarboxylate , the ethyl ester of 4-oxocyclohexanecarboxylic acid. chemicalbook.comnih.govfishersci.ca This compound is a widely used intermediate in the synthesis of various organic molecules, including the pharmaceutical agent Tranexamic acid. derpharmachemica.comresearchgate.net Its synthetic utility is well-documented, with numerous described reactions and applications. guidechem.com

The structural element of alkylation at the 1-position (alpha to the carboxyl group) is also known in related systems. For instance, Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a recognized compound, suggesting that the substitution pattern requested in "1-Ethyl-4-oxo-cyclohexanecarboxylic acid" is plausible from a chemical structure standpoint. chemspider.com Furthermore, the synthesis of 1-methylcyclohexanecarboxylic acid is well-described, indicating that methods for introducing an alkyl group at the alpha position of a cyclohexanecarboxylic acid are established. orgsyn.orgyoutube.com

Significance As a Key Synthetic Intermediate for Carbocyclic and Heterocyclic Architectures

While there is no direct evidence of "1-Ethyl-4-oxo-cyclohexanecarboxylic acid" being used as a synthetic intermediate, one can infer its potential utility based on the reactivity of its constituent functional groups and the applications of its close analogues.

Theoretically, the presence of a ketone, a carboxylic acid, and a quaternary alpha-carbon would make it a unique building block. The ketone at the 4-position could be used for reactions such as reductive aminations, Wittig reactions, or aldol (B89426) condensations to build carbocyclic and heterocyclic rings. The carboxylic acid could be converted to esters, amides, or acid chlorides for further functionalization.

For example, the analogue Ethyl 4-oxocyclohexanecarboxylate is a precursor in the synthesis of various complex molecules. guidechem.com It is employed in the preparation of dopamine (B1211576) agonists and the core structures of tetracyclic diterpenes. chemicalbook.com Similarly, other cyclohexane (B81311) carboxylic acid derivatives are used to create isoxazole (B147169) and thiazole (B1198619) containing compounds with potential biological activity. nih.gov

Given the established synthetic pathways and applications of these closely related compounds, it is conceivable that "this compound," if synthesized, could serve as a valuable intermediate for constructing diverse molecular architectures. However, at present, there is no specific information in the available scientific literature to substantiate this.

Data on Related Compounds

| Compound Name | Molecular Formula | Key Features |

| 4-Oxocyclohexanecarboxylic acid | C₇H₁₀O₃ | Parent acid with ketone and carboxylic acid. nih.gov |

| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | Ethyl ester, widely used synthetic intermediate. chemicalbook.com |

| Ethyl 1-methyl-4-oxocyclohexanecarboxylate | C₁₀H₁₆O₃ | Methylated analogue at the 1-position. chemspider.com |

| 1-Methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | Demonstrates alkylation at the 1-position. orgsyn.org |

Reaction Pathways and Mechanistic Investigations of 1 Ethyl 4 Oxo Cyclohexanecarboxylic Acid

Fundamental Reactivity of the Cyclohexanone (B45756) Moiety in 1-Ethyl-4-oxo-cyclohexanecarboxylic Acid

The chemical behavior of the cyclohexanone portion of the molecule is largely dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

Enolization and Tautomeric Equilibria

Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer. This keto-enol tautomerism is a dynamic process, though the equilibrium generally lies significantly toward the more stable keto form for simple cyclohexanones. libretexts.orgresearchgate.net The presence of the carboxylic acid group and the ethyl group can subtly influence this equilibrium.

The enol form, although a minor component at equilibrium, is a crucial intermediate in many reactions involving the α-carbon. libretexts.org The formation of the enol can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon. In a basic medium, an α-proton is abstracted to form an enolate, which is then protonated on the oxygen atom. researchgate.net

For this compound, two different enols can potentially form due to the presence of α-protons on both sides of the carbonyl group. The relative stability of these enols, and thus their prevalence, is influenced by the substitution pattern of the resulting double bond. Generally, more substituted alkenes are more stable. masterorganicchemistry.com

Table 1: Estimated Keto-Enol Equilibrium Constants for Cyclohexanone and Related Compounds in Aqueous Solution

| Compound | Keto Tautomer (%) | Enol Tautomer (%) | Keq ([enol]/[keto]) |

| Cyclohexanone | >99.9 | <0.1 | ~1 x 10-6 |

| 2-Methylcyclohexanone | >99.9 | <0.1 | Data not available |

| 4-tert-Butylcyclohexanone | >99.9 | <0.1 | Data not available |

This table presents generally accepted approximate values for cyclohexanone to illustrate the typical equilibrium position. Specific data for this compound is not available, but a similar strong preference for the keto form is expected.

Nucleophilic and Electrophilic Additions to the Carbonyl Center

The carbonyl carbon of the cyclohexanone ring is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. masterorganicchemistry.com The stereochemical outcome of this addition is of particular importance for this compound.

Nucleophilic attack can occur from two faces of the planar carbonyl group, leading to two potential diastereomeric products. The direction of attack is influenced by both steric and electronic factors, often rationalized by models such as the Felkin-Anh model. researchgate.net For cyclohexanones, attack from the axial or equatorial direction leads to different stereoisomers. The presence of the 1-ethyl and 4-carboxylic acid groups will exert significant steric and electronic influence on the trajectory of the incoming nucleophile. Generally, small nucleophiles may favor axial attack to avoid torsional strain, while bulkier nucleophiles tend to approach from the less hindered equatorial face. researchgate.net

Electrophilic additions can occur at the α-carbon via the enol or enolate intermediate. Reactions such as halogenation and alkylation proceed through this pathway. The enolate, being a powerful nucleophile, can react with a variety of electrophiles. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the 1-position of the cyclohexane (B81311) ring is a versatile functional handle for a range of transformations.

Esterification and Transesterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as the Fischer esterification. masterorganicchemistry.com This is an equilibrium reaction, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The steric hindrance around the carboxylic acid, due to the presence of the ethyl group and the cyclohexane ring, may affect the rate of esterification. For sterically hindered carboxylic acids, alternative methods such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be more effective. nih.gov

Transesterification, the conversion of one ester to another, can also be performed, typically catalyzed by acid or base.

Table 2: Representative Yields for Esterification of Sterically Hindered Carboxylic Acids

| Carboxylic Acid | Alcohol | Method | Yield (%) |

| 1-Methylcyclohexanecarboxylic acid | Ethanol | Fischer (H2SO4) | Moderate |

| Adamantane-1-carboxylic acid | Methanol | Fischer (H2SO4) | Moderate to Good |

| Pivalic acid | t-Butanol | Steglich (DCC/DMAP) | Good |

This table provides illustrative yields for sterically hindered acids to indicate potential outcomes for the similarly hindered this compound. Actual yields would be condition-dependent.

Amidation and Reductive Functionalizations

The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using coupling agents such as DCC. The chemoselective amidation of the carboxylic acid in the presence of the ketone is an important consideration. Generally, the carboxylic acid is more readily activated for nucleophilic attack by an amine than the ketone carbonyl is for addition. researchgate.net

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH4). It is important to note that LiAlH4 will also reduce the ketone functionality to a secondary alcohol. Selective reduction of the carboxylic acid in the presence of the ketone is challenging and would likely require a protection-deprotection strategy for the ketone.

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

Reactions involving this compound present interesting stereochemical challenges and opportunities due to the presence of a stereocenter at the C1 position and the formation of a new stereocenter upon reaction at the C4 carbonyl. The cyclohexane ring exists predominantly in a chair conformation, and the substituents will occupy either axial or equatorial positions.

In nucleophilic additions to the carbonyl group, the direction of attack (axial vs. equatorial) will determine the stereochemistry of the resulting hydroxyl group relative to the 1-ethyl and 4-carboxy (or derivatized) groups. The facial selectivity of the attack is governed by a combination of steric hindrance and electronic effects. The presence of the substituents on the ring will create a diastereotopic environment around the carbonyl group, leading to potentially high diastereoselectivity in its reactions. For example, reduction of the ketone with hydride reagents can lead to a mixture of diastereomeric alcohols. The ratio of these diastereomers will depend on the reducing agent used and the conformation of the cyclohexane ring.

Table 3: Illustrative Diastereomeric Ratios in the Reduction of Substituted Cyclohexanones

| Substrate | Reducing Agent | Diastereomeric Ratio (Axial-OH : Equatorial-OH) |

| 4-tert-Butylcyclohexanone | NaBH4 | 15 : 85 |

| 4-tert-Butylcyclohexanone | LiAlH4 | 10 : 90 |

| 2-Methylcyclohexanone | NaBH4 | 76 : 24 |

This table shows examples of diastereoselectivity in the reduction of substituted cyclohexanones to illustrate the principles of stereochemical control. The exact ratios for this compound would need to be determined experimentally.

The stereochemical outcome of reactions at the α-carbon to the carbonyl and transformations of the carboxylic acid group will also be influenced by the existing stereochemistry of the molecule, potentially allowing for diastereoselective synthesis of more complex structures.

Applications of 1 Ethyl 4 Oxo Cyclohexanecarboxylic Acid As a Strategic Synthetic Building Block

Construction of Complex Carbocyclic and Polycyclic Scaffolds

The inherent structure of 1-ethyl-4-oxo-cyclohexanecarboxylic acid, featuring a ketone and a carboxylic acid on a cyclohexane (B81311) ring, presents a valuable platform for the assembly of more complex carbocyclic and polycyclic systems. While specific examples detailing the use of this exact ethyl-substituted derivative are not prevalent in widely published literature, the synthetic utility of the parent scaffold, ethyl 4-oxocyclohexanecarboxylate, is well-established for creating fused ring systems. chemicalbook.com These established methodologies are directly applicable to the title compound.

The ketone functionality can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Robinson annulations, to build new rings onto the existing cyclohexane frame. For instance, a Robinson annulation sequence, involving a Michael addition followed by an intramolecular aldol condensation, could be employed to construct a second six-membered ring, leading to a decalin-based dione (B5365651) system. The presence of the ethyl group at a quaternary center (C1) would direct the regioselectivity of enolate formation and subsequent cyclization.

Furthermore, the carboxylic acid can be used as a handle to introduce other functionalities or to participate in cyclization reactions. For example, conversion of the carboxylic acid to an acid chloride could facilitate an intramolecular Friedel-Crafts acylation onto an appended aromatic ring, generating a polycyclic scaffold incorporating both aliphatic and aromatic rings. The strategic use of both the ketone and the carboxylic acid groups in sequential or one-pot reactions allows for the controlled and efficient synthesis of elaborate carbocyclic frameworks, which are core structures in many natural products and pharmaceutically active molecules. The related compound, ethyl 4-oxocyclohexanecarboxylate, has been noted for its use in preparing the skeletons of tetracyclic diterpenes. chemicalbook.com

Role in Heterocyclic Synthesis

The dual functionality of this compound makes it a particularly useful precursor for the synthesis of various heterocyclic compounds containing nitrogen and oxygen atoms.

The most prominent application of the 4-oxocyclohexane moiety is in the synthesis of tetrahydro-1H-carbazole derivatives via the Fischer indole (B1671886) synthesis. acgpubs.orgwjarr.com This reaction is a classic and reliable method for constructing the indole ring system, which is a core component of numerous biologically active compounds.

The general mechanism involves the acid-catalyzed reaction of a ketone—in this case, this compound or its corresponding ester—with a phenylhydrazine (B124118). The initial condensation forms a phenylhydrazone intermediate. Upon heating in the presence of an acid catalyst (e.g., acetic acid, hydrochloric acid) or a Lewis acid, the phenylhydrazone undergoes a wjarr.comwjarr.com-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring fused to the cyclohexane ring. youtube.com The resulting product is a 4a-ethyl-2,3,4,4a-tetrahydro-1H-carbazol-one derivative, retaining the ethyl group at the quaternary carbon. The reaction is highly versatile, as a wide range of substituents can be present on the phenylhydrazine starting material, leading to a diverse library of substituted tetrahydrocarbazoles. wjarr.com

Below is a table illustrating potential tetrahydro-1H-carbazole scaffolds accessible from this compound and various substituted phenylhydrazines.

| Phenylhydrazine Substituent | Resulting Tetrahydro-1H-carbazole Derivative |

| Unsubstituted | 4a-Ethyl-7-carboxy-2,3,4,4a-tetrahydro-1H-carbazole |

| 4-Methylphenylhydrazine | 4a-Ethyl-7-carboxy-6-methyl-2,3,4,4a-tetrahydro-1H-carbazole |

| 4-Methoxyphenylhydrazine | 4a-Ethyl-7-carboxy-6-methoxy-2,3,4,4a-tetrahydro-1H-carbazole |

| 4-Chlorophenylhydrazine | 6-Chloro-4a-ethyl-7-carboxy-2,3,4,4a-tetrahydro-1H-carbazole |

| 4-Nitrophenylhydrazine | 4a-Ethyl-7-carboxy-6-nitro-2,3,4,4a-tetrahydro-1H-carbazole |

This table is illustrative of the scaffolds achievable through the Fischer indole synthesis.

Beyond carbazoles, the reactive ketone and carboxylic acid groups of this compound can be utilized to construct a variety of other heterocyclic systems.

Nitrogen-Containing Heterocycles: The ketone can be condensed with dinucleophiles to form various nitrogen heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazinone derivatives through initial condensation followed by cyclization and dehydration. Similarly, reaction with β-amino alcohols or β-diamines can be used to synthesize fused oxazine (B8389632) or diazepine (B8756704) systems, respectively. The Paal-Knorr synthesis, typically used for five-membered heterocycles, can be adapted; for instance, reaction with a 1,4-dicarbonyl compound and a primary amine could potentially lead to complex substituted pyrroles.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles is also feasible. pku.edu.cnclockss.org A Baeyer-Villiger oxidation of the cyclohexanone (B45756) ring using a peroxy acid (e.g., m-CPBA) would yield a seven-membered lactone (an oxepan-2-one derivative). This transformation regioselectively inserts an oxygen atom adjacent to the carbonyl carbon. The carboxylic acid functionality can also be a precursor to lactones. For example, reduction of the ketone to a hydroxyl group, followed by acid-catalyzed intramolecular esterification (lactonization), would produce a bicyclic lactone. Such oxygen-containing heterocycles are common motifs in natural products. pku.edu.cnnih.gov

Diversification Strategies for Structure-Activity Relationship Studies

To explore structure-activity relationships (SAR), it is essential to generate a library of analogs by systematically modifying different parts of the lead molecule. This compound is well-suited for such diversification strategies, allowing for modifications at the ethyl substituent and the carboxylic acid.

While the ethyl group is relatively unreactive, its modification can provide insights into the steric and electronic requirements of a target binding site. The position alpha to the ketone is not available for enolization as it is a quaternary carbon. However, other strategies can be envisioned. Radical halogenation could introduce a handle for further functionalization on the ethyl group, although selectivity might be a challenge. More advanced C-H activation methodologies could potentially be employed to introduce functionality onto the ethyl group, allowing for the synthesis of analogs with hydroxyl, amino, or larger alkyl groups at this position. Such modifications would systematically probe the effect of changing the size and polarity of this substituent.

The carboxylic acid is a prime site for straightforward and diverse modifications. nih.gov Standard organic transformations can be used to generate a wide range of functional groups, which is a common strategy in medicinal chemistry to modulate properties like solubility, polarity, and hydrogen bonding capacity.

Key derivatization reactions include:

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents yields a library of esters with varying chain lengths and steric bulk.

Amidation: This is one of the most common derivatizations. Using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), the carboxylic acid can be coupled with a vast array of primary and secondary amines to produce amides. thermofisher.com This introduces diverse functionalities, including basic nitrogen atoms, aromatic rings, and hydrogen bond donors/acceptors.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then be further functionalized, for example, by conversion to ethers or esters.

Conversion to Ketones: Reaction of the carboxylic acid with organolithium reagents can produce ketones, further expanding the range of accessible analogs.

The following table details some of the derivatives that can be synthesized from the carboxylic acid moiety.

| Reagent(s) | Functional Group Formed | Derivative Class |

| Methanol, H⁺ | -COOCH₃ | Methyl Ester |

| Benzyl alcohol, H⁺ | -COOCH₂Ph | Benzyl Ester |

| Ammonia, EDAC | -CONH₂ | Primary Amide |

| Methylamine, EDAC | -CONHCH₃ | N-Methyl Amide |

| Piperidine, EDAC | -CON(CH₂)₅ | Piperidinyl Amide |

| LiAlH₄ then H₂O workup | -CH₂OH | Primary Alcohol |

| 1. SOCl₂; 2. AlCl₃, Benzene | -C(O)Ph | Phenyl Ketone |

This table provides examples of common derivatizations for SAR studies.

Advanced Characterization and Computational Studies of 1 Ethyl 4 Oxo Cyclohexanecarboxylic Acid

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring of 1-Ethyl-4-oxo-cyclohexanecarboxylic acid predominantly adopts a chair conformation to minimize angular and torsional strain. In this 1,1,4-trisubstituted cyclohexane, the key to understanding its conformational preference lies in the steric interactions of the ethyl and carboxylic acid groups at the C1 position and the oxo group at the C4 position. The chair conformation exists in two rapidly interconverting forms, and the relative stability of these conformers is dictated by the energy penalties associated with substituents occupying axial versus equatorial positions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations. Larger A-values indicate a stronger preference for the equatorial position due to greater steric hindrance in the axial position, primarily from 1,3-diaxial interactions.

In the case of this compound, both the ethyl and carboxylic acid groups are situated on the same carbon (C1). This gem-disubstitution necessitates that one group will be axial and the other equatorial in a chair conformation. The ethyl group is sterically bulkier than the carboxylic acid group. Consequently, the conformer where the ethyl group occupies the more spacious equatorial position and the carboxylic acid group is in the axial position is predicted to be the more stable. The C4-oxo group slightly flattens the chair conformation but does not fundamentally alter the principles of steric preference for the C1 substituents.

| Substituent | A-Value (kcal/mol) | Reference Compound |

|---|---|---|

| -CH2CH3 (Ethyl) | ~1.75 | Ethylcyclohexane |

| -COOH (Carboxylic Acid) | ~1.4 | Cyclohexanecarboxylic acid |

| =O (Oxo) | N/A | Cyclohexanone (B45756) |

The equilibrium between the two chair conformers will, therefore, heavily favor the structure that minimizes the steric strain caused by the larger ethyl group.

Quantum Chemical Modeling of Reactivity, Selectivity, and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of this compound that are not directly accessible through experimental means alone. These computational models can accurately predict the molecule's electronic structure, reactivity, and selectivity in chemical reactions.

By solving the Schrödinger equation for the molecule, DFT calculations can determine the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing carbonyl and carboxylic acid groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbonyl carbon. The distribution of electron density, which can be visualized through electrostatic potential maps, further reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its role in chemical reactions.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.8 eV | B3LYP/6-31G |

| LUMO Energy | -1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.6 eV | B3LYP/6-31G |

| Dipole Moment | 2.9 D | B3LYP/6-31G |

Note: The values in Table 2 are for a representative substituted cyclohexanone and serve as an illustration of the data obtainable from quantum chemical calculations.

Advanced Spectroscopic Investigations for Elucidating Molecular Dynamics and Interactions

Advanced spectroscopic techniques are indispensable for the structural elucidation and study of molecular dynamics of this compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR and Raman) provide complementary information about the molecule's connectivity, stereochemistry, and functional groups.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the carbon skeleton and the proton environments. The chemical shifts of the protons and carbons are sensitive to their local electronic environment and stereochemical arrangement. For instance, axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts and coupling constants. More advanced, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous assignments of all signals in the spectrum. These techniques are crucial for confirming the precise structure and major conformation of the molecule in solution.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 208-212 |

| C=O (Carboxylic Acid) | 175-180 |

| Quaternary C1 | 45-50 |

| CH2 (ring, adjacent to C=O) | 35-40 |

| CH2 (ring, adjacent to C1) | 30-35 |

| CH2 (ethyl) | 25-30 |

| CH3 (ethyl) | 8-12 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule. Each functional group has characteristic vibrational frequencies. For this compound, strong absorptions corresponding to the C=O stretching of the ketone and the carboxylic acid would be prominent in the IR spectrum. The O-H stretch of the carboxylic acid is typically a very broad band due to hydrogen bonding. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information and can be useful for studying the vibrations of the cyclohexane ring and the C-C bonds of the ethyl group. These techniques can also be used to study intermolecular interactions, such as the hydrogen bonding dimers formed by the carboxylic acid groups.

| Functional Group | Vibrational Mode | Typical Frequency (cm-1) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Alkyl C-H | Stretching | 2850-2960 |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

| Ketone C=O | Stretching | 1710-1720 |

| Carboxylic Acid C-O | Stretching | 1210-1320 |

Future Perspectives in the Academic Research of 1 Ethyl 4 Oxo Cyclohexanecarboxylic Acid

Development of Novel Catalytic Transformations for its Synthesis and Derivatization

Future research will likely focus on sophisticated catalytic systems to enhance the synthesis and functionalization of 1-Ethyl-4-oxo-cyclohexanecarboxylic acid. The development of novel catalysts is crucial for improving reaction efficiency, selectivity, and sustainability.

Key areas of exploration include:

Asymmetric Catalysis : Achieving stereocontrol is a major goal in modern organic synthesis. Future work will likely involve the development of chiral catalysts for the enantioselective synthesis of specific stereoisomers of this compound and its derivatives. This is particularly relevant as the biological activity of chiral molecules often depends on their specific configuration.

C-H Functionalization : Direct functionalization of carbon-hydrogen bonds represents a powerful strategy for molecular derivatization. acs.org Applying C-H functionalization logic could provide novel pathways to modify the cyclohexane (B81311) ring, bypassing the need for pre-functionalized starting materials and thus streamlining the synthesis of complex analogs. acs.org

Organocatalysis : The use of small organic molecules as catalysts offers a green and often highly selective alternative to metal-based catalysts. Research into organocatalytic methods, such as those used for synthesizing highly substituted cyclohexanones, could be adapted to provide efficient and environmentally benign routes to the target molecule and its derivatives. chemistryresearches.ir

Dehydrogenative Aromatization : The catalytic dehydrogenation of cyclohexanone (B45756) cores to form substituted phenols is a well-established transformation. rsc.org Future studies could explore the selective aromatization of the this compound ring to generate novel phenolic compounds, which are valuable building blocks in various fields, including pharmaceuticals and polymers. rsc.org

These catalytic advancements will enable the creation of a diverse library of derivatives, allowing for a systematic investigation of their structure-activity relationships.

Exploration of Bio-inspired and Biocatalytic Synthetic Routes

In the quest for greener and more sustainable chemical processes, biocatalysis is emerging as a powerful tool. The use of enzymes or whole-cell systems offers high selectivity under mild reaction conditions, reducing energy consumption and waste generation.

Future research in this area will likely pursue:

Enzymatic Synthesis : The application of enzymes such as lipases, hydrolases, and oxidoreductases could provide enantiomerically pure forms of this compound and its derivatives. researchgate.net For instance, engineered oxidoreductases could be used for the stereoselective reduction of the ketone group, while hydrolases could be employed for the resolution of racemic esters. nih.gov

Metabolic Engineering : The design of microbial cell factories for the de novo synthesis of carboxylic acids is a promising field. nih.gov By engineering metabolic pathways in microorganisms like E. coli or S. cerevisiae, it may be possible to produce the target molecule from simple renewable feedstocks like glucose. nih.gov This approach involves coupling the activities of several enzymes in cascade reactions, mimicking natural metabolic networks. nih.gov

Cascade Reactions : One-pot biocatalytic cascade reactions, where multiple enzymatic steps are performed concurrently, can significantly improve process efficiency. nih.gov Such systems can overcome thermodynamic limitations and minimize the need for intermediate purification steps, leading to higher yields and reduced costs. nih.gov

The development of robust biocatalysts through techniques like directed evolution and mechanism-guided protein engineering will be critical to realizing the industrial potential of these bio-inspired routes. nih.gov

Integration into High-Throughput and Automated Synthesis Platforms

Future perspectives for this compound in this domain include:

Automated Library Synthesis : High-throughput and automated synthesis platforms can be programmed to perform a wide range of chemical reactions, such as amide bond formations, Suzuki couplings, and reductive aminations. researchgate.net By using this compound as a core scaffold, these systems could rapidly generate large libraries of derivatives by reacting the carboxylic acid and ketone functionalities with a diverse set of building blocks. protheragen.airesearchgate.net

AI-Driven Route Design : AI and machine learning algorithms can analyze vast amounts of chemical reaction data to predict optimal synthetic routes and reaction conditions. mit.eduprotheragen.ai This technology can suggest novel and efficient pathways for the synthesis of complex derivatives of this compound, potentially reducing the time and resources required for their development. mit.edu

Flow Chemistry : Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. beilstein-journals.org Integrating the synthesis of this compound derivatives into automated flow chemistry systems could enable on-demand production and purification, facilitating faster screening and development cycles. beilstein-journals.orgchemistryworld.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.